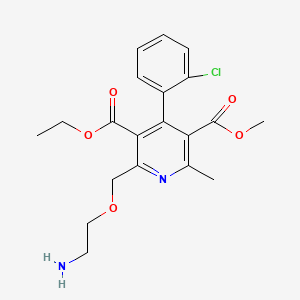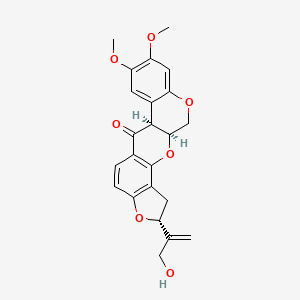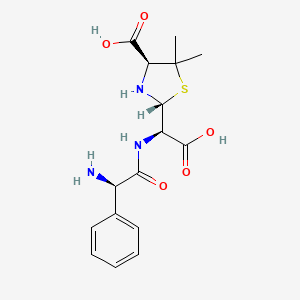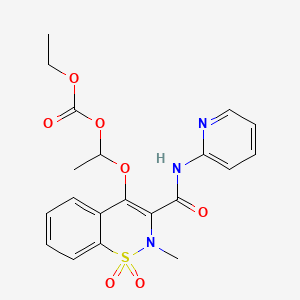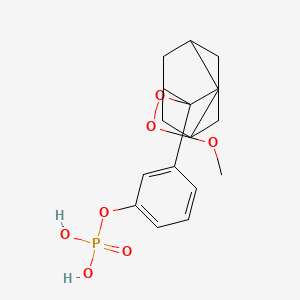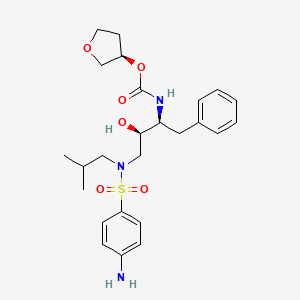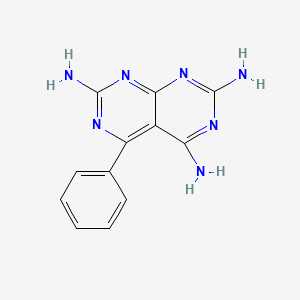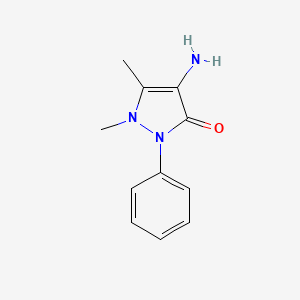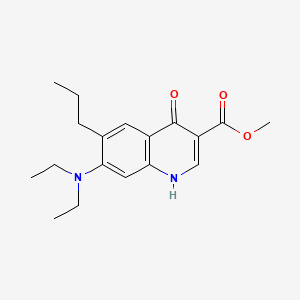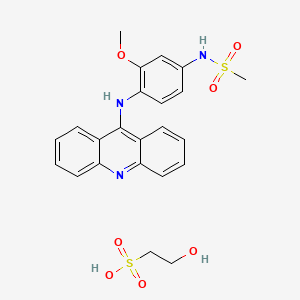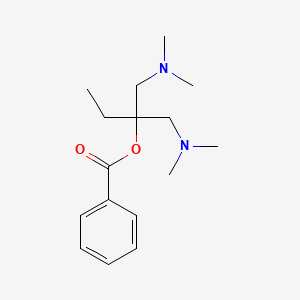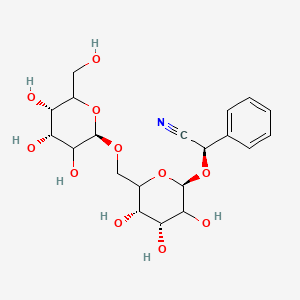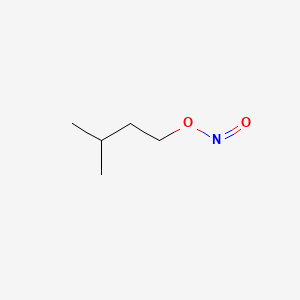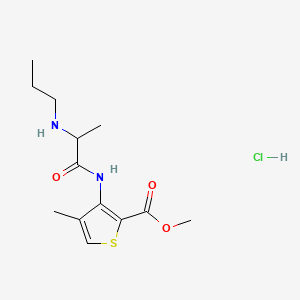
Articaine hydrochloride
Vue d'ensemble
Description
Articaine is a local anesthetic used for inducing local, infiltrative, or conductive anesthesia in both simple and complex dental procedures . It is widely used around the world and is the most popular local anesthetic in many European countries . It helps to alleviate pain and blocks the transmission of the pain signal .
Synthesis Analysis
The synthesis of Articaine hydrochloride involves carrying out amidation reaction on 4-methyl-3-aminothiophene-2-methyl formate utilized as a raw material and 2-chloro propionyl chloride; then carrying out the ammoniation reaction with propylamine; and carrying out salification reaction with concentrated hydrochloric acid .
Molecular Structure Analysis
The amide structure of articaine is similar to that of other local anesthetics, but its molecular structure differs through the presence of a thiophene ring instead of a benzene ring . Articaine is exceptional because it contains an additional ester group that is metabolized by esterases in blood and tissue .
Chemical Reactions Analysis
Articaine is an amide local anesthetic. Local anesthetics block the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential .
Applications De Recherche Scientifique
1. Local Anesthesia in Dentistry
- Summary of Application: Articaine is a local anesthetic used in dentistry. It is often compared to lidocaine for its safety and efficacy in routine dental treatment .
- Methods of Application: Articaine is administered locally as an injection for dental procedures. The concentration typically used is 4% .
- Results or Outcomes: Articaine has been found to be more likely to achieve successful anesthesia than lidocaine in routine dental treatment. In a meta-analysis, it was found that articaine had 2.17 times the likelihood of anesthetic success of lidocaine overall .
2. Improved Local Anesthesia at Inflamed Tissue
- Summary of Application: Articaine is used in nanostructured lipid carriers (NLCs) to increase the anesthetic effect on inflamed tissue .
- Methods of Application: Articaine is encapsulated in NLCs. These NLCs are prepared with natural lipids, such as copaiba oil and avocado butter, which add functional activity to the nanosystem .
- Results or Outcomes: In an inflammatory pain model induced by λ-carrageenan in rats, the use of Articaine in NLCs improved the anesthetic efficacy by 30% and prolonged anesthesia to 3 hours in comparison to free Articaine .
1. Local Anesthesia in Dentistry
- Summary of Application: Articaine is a local anesthetic used in dentistry. It is often compared to lidocaine for its safety and efficacy in routine dental treatment .
- Methods of Application: Articaine is administered locally as an injection for dental procedures. The concentration typically used is 4% .
- Results or Outcomes: Articaine has been found to be more likely to achieve successful anesthesia than lidocaine in routine dental treatment. In a meta-analysis, it was found that articaine had 2.17 times the likelihood of anesthetic success of lidocaine overall .
2. Improved Local Anesthesia at Inflamed Tissue
- Summary of Application: Articaine is used in nanostructured lipid carriers (NLCs) to increase the anesthetic effect on inflamed tissue .
- Methods of Application: Articaine is encapsulated in NLCs. These NLCs are prepared with natural lipids, such as copaiba oil and avocado butter, which add functional activity to the nanosystem .
- Results or Outcomes: In an inflammatory pain model induced by λ-carrageenan in rats, the use of Articaine in NLCs improved the anesthetic efficacy by 30% and prolonged anesthesia to 3 hours in comparison to free Articaine .
1. Local Anesthesia in Dentistry
- Summary of Application: Articaine is a local anesthetic used in dentistry. It is often compared to lidocaine for its safety and efficacy in routine dental treatment .
- Methods of Application: Articaine is administered locally as an injection for dental procedures. The concentration typically used is 4% .
- Results or Outcomes: Articaine has been found to be more likely to achieve successful anesthesia than lidocaine in routine dental treatment. In a meta-analysis, it was found that articaine had 2.17 times the likelihood of anesthetic success of lidocaine overall .
2. Improved Local Anesthesia at Inflamed Tissue
- Summary of Application: Articaine is used in nanostructured lipid carriers (NLCs) to increase the anesthetic effect on inflamed tissue .
- Methods of Application: Articaine is encapsulated in NLCs. These NLCs are prepared with natural lipids, such as copaiba oil and avocado butter, which add functional activity to the nanosystem .
- Results or Outcomes: In an inflammatory pain model induced by λ-carrageenan in rats, the use of Articaine in NLCs improved the anesthetic efficacy by 30% and prolonged anesthesia to 3 hours in comparison to free Articaine .
Safety And Hazards
Orientations Futures
Articaine has been found to be a safe and efficacious local anesthetic for all routine dental procedures in patients of all ages . Recent research has also explored the use of nanostructured lipid carriers (NLCs) to increase the anesthetic effect of Articaine on inflamed tissue . Another study found that Articaine had a higher likelihood of achieving anesthetic success than lidocaine overall and in all subgroup analyses .
Propriétés
IUPAC Name |
methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDBGSWGNEMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045444 | |
| Record name | Articaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Articaine hydrochloride | |
CAS RN |
161448-79-9, 23964-57-0 | |
| Record name | 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester, monohydrochloride, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161448-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Articaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23964-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Articaine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Articaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-methyl-3-[[(1-oxo-2-(propylamino)propyl]amino]-2-thenoate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARTICAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS9014Q792 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




